GSK3004774

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

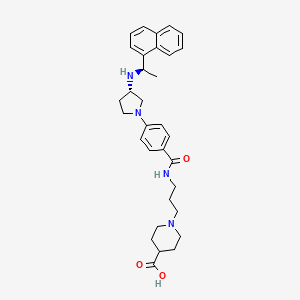

C32H40N4O3 |

|---|---|

Molekulargewicht |

528.7 g/mol |

IUPAC-Name |

1-[3-[[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C32H40N4O3/c1-23(29-9-4-7-24-6-2-3-8-30(24)29)34-27-16-21-36(22-27)28-12-10-25(11-13-28)31(37)33-17-5-18-35-19-14-26(15-20-35)32(38)39/h2-4,6-13,23,26-27,34H,5,14-22H2,1H3,(H,33,37)(H,38,39)/t23-,27+/m1/s1 |

InChI-Schlüssel |

HBTVUVNVTSSIHP-KCWPFWIISA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)C(=O)NCCCN5CCC(CC5)C(=O)O |

Kanonische SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)C(=O)NCCCN5CCC(CC5)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK3004774

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3004774 is a potent, nonabsorbable, and gastrointestinally-restricted agonist of the Calcium-Sensing Receptor (CaSR). Its mechanism of action is centered on the activation of the CaSR in the gastrointestinal tract, leading to the modulation of local physiological processes. This document provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, downstream signaling pathways, and key pharmacological properties. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: CaSR Agonism

This compound functions as a potent agonist of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1] The CaSR plays a crucial role in sensing extracellular calcium levels and modulating various physiological processes. This compound is designed to be nonabsorbable, thereby restricting its activity to the gastrointestinal (GI) tract.[1] This targeted action minimizes systemic exposure and potential off-target effects.

Molecular Interaction and Activation

Upon oral administration, this compound binds to the CaSR expressed on the surface of cells within the GI tract. This binding event mimics the effect of high calcium concentrations, triggering a conformational change in the receptor and initiating downstream intracellular signaling cascades.

Potency and Selectivity

This compound exhibits high potency for the human, mouse, and rat CaSR. The half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) values are summarized in the table below.

| Species | Assay Type | Parameter | Value | Reference |

| Human | In vitro CaSR activation | pEC50 | 7.3 | [1][2] |

| Human | In vitro CaSR activation | EC50 | 50 nM | [2] |

| Mouse | In vitro CaSR activation | pEC50 | 6.6 | [2] |

| Rat | In vitro CaSR activation | pEC50 | 6.5 | [2] |

Downstream Signaling Pathways

The activation of CaSR by this compound initiates a complex network of intracellular signaling pathways. As a GPCR, CaSR can couple to multiple G-protein subtypes, leading to diverse cellular responses. The primary signaling cascades are depicted in the diagram below and include:

-

Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

-

Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

G12/13 Pathway: Activation of Rho GTPases, influencing cytoskeletal dynamics.

-

MAPK Pathway: Activation of Mitogen-Activated Protein Kinases such as ERK1/2, p38, and JNK, which are involved in cell proliferation, differentiation, and inflammation.

-

β-Arrestin Pathway: G-protein-independent signaling that can also modulate MAPK activity.

Pharmacological and Physiological Effects in the Gastrointestinal Tract

The activation of CaSR by this compound in the GI tract is expected to lead to a range of physiological responses, including:

-

Modulation of Intestinal Secretion and Absorption: CaSR activation is known to inhibit chloride secretion and stimulate sodium absorption.

-

Regulation of Gut Motility: CaSR signaling can influence enteric nervous system activity and modulate intestinal motility.

-

Hormone Secretion: Activation of CaSR in enteroendocrine cells can modulate the release of gut hormones.

Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following represents a standard methodology for assessing the in vitro activity of a CaSR agonist.

In Vitro CaSR Activation Assay

This protocol outlines a typical fluorescence-based assay to measure the activation of CaSR in a recombinant cell line.

Drug Metabolism and Pharmacokinetics (DMPK) Profile

This compound is characterized by its nonabsorbable nature, which is a key feature of its design. The following table summarizes its known DMPK properties.

| Parameter | Finding | Implication | Reference |

| Permeability | Low | Minimal systemic absorption | [1] |

| Portal Drug Concentrations | Low | Confirms low absorption from the GI tract | [1] |

| Luminal Stability | High | Compound remains intact and active in the GI lumen | [1] |

| Fecal Drug Recovery | High | Majority of the administered dose is excreted unchanged | [1] |

Conclusion

This compound is a potent, nonabsorbable agonist of the Calcium-Sensing Receptor with a mechanism of action restricted to the gastrointestinal tract. Its ability to activate CaSR and modulate downstream signaling pathways without significant systemic exposure makes it a targeted therapeutic candidate. Further research into the specific downstream effects and clinical implications of this compound is warranted to fully elucidate its therapeutic potential.

References

GSK3004774: A Technical Guide to a Gastrointestinally-Restricted CaSR Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK3004774, a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR). This document details the compound's mechanism of action, summarizes its in vitro potency, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.

Introduction

This compound is a novel small molecule that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[1][2] The CaSR plays a crucial role in calcium homeostasis by sensing extracellular calcium levels and modulating parathyroid hormone (PTH) secretion.[3][4][5] this compound is characterized by its potent agonist activity and its design as a nonabsorbable, gastrointestinally-restricted agent.[2] This property makes it a valuable research tool for investigating the role of CaSR in the gastrointestinal tract and a potential therapeutic agent for diseases where localized CaSR activation is desired, without systemic effects.

Quantitative Data

The potency of this compound has been evaluated across different species using in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Species | Assay Type | Cell Line | Parameter | Value | Reference |

| Human | Intracellular Calcium Mobilization (FLIPR) | HEK293 | pEC50 | 7.3 | [1][6][7] |

| Human | Intracellular Calcium Mobilization (FLIPR) | HEK293 | EC50 | 50 nM | [6][7] |

| Mouse | Intracellular Calcium Mobilization (FLIPR) | HEK293 | pEC50 | 6.6 | [6][7] |

| Rat | Intracellular Calcium Mobilization (FLIPR) | HEK293 | pEC50 | 6.5 | [6][7] |

Table 1: In Vitro Potency of this compound

| Parameter | Observation | Implication | Reference |

| Permeability | Low | Poor absorption from the gastrointestinal tract | [2] |

| Portal Drug Concentrations | Low | Minimal systemic exposure after oral administration | [2] |

| Luminal Stability | High | Compound remains intact in the gastrointestinal lumen | [2] |

| Fecal Drug Recovery | High | Majority of the administered dose is excreted unchanged in feces | [2] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

Mechanism of Action and Signaling Pathways

As a CaSR agonist, this compound potentiates the receptor's sensitivity to extracellular calcium.[5] The CaSR is a dimeric GPCR that, upon activation, couples to several intracellular G-proteins, primarily Gαq/11 and Gαi/o.[4][8] This initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by CaSR agonists like this compound involves the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key event in the cellular response to CaSR activation.

Additionally, CaSR can couple to Gαi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels. The receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cellular proliferation and differentiation.[9]

Signaling Pathway Diagram

Caption: CaSR signaling cascade initiated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro: Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes a method to measure the agonist activity of this compound on the human CaSR expressed in HEK293 cells using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black-wall, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

This compound

-

Fluorometric Imaging Plate Reader (FLIPR)

Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.

-

Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

-

FLIPR Assay:

-

Set the FLIPR instrument to record fluorescence changes (Excitation: 488 nm, Emission: 525 nm).

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add the this compound dilutions to the cell plate.

-

Continue to record the fluorescence signal for at least 3 minutes to capture the peak response and subsequent signal decay.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro FLIPR assay.

In Vivo: Pharmacokinetic Study in Rodents

This protocol provides a representative method for assessing the pharmacokinetic properties of this compound in rats, focusing on its nonabsorbable nature.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG300)

-

Blood collection tubes (e.g., with K2EDTA)

-

Metabolic cages

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

-

Animal Acclimation and Dosing:

-

Acclimate rats to the laboratory conditions for at least 3 days.

-

Fast the animals overnight before dosing.

-

Divide the animals into two groups: oral (p.o.) and intravenous (i.v.) administration.

-

Administer this compound at a defined dose (e.g., 10 mg/kg) to the respective groups.

-

-

Sample Collection:

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process the blood to obtain plasma and store at -80°C until analysis.

-

Fecal and Urine Collection: House the animals in metabolic cages to allow for the separate collection of feces and urine for 24 or 48 hours post-dose.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma, urine, and homogenized feces.

-

Analyze the collected samples to determine the concentration of this compound.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters, including:

-

For i.v. administration: Clearance (CL), volume of distribution (Vd), and half-life (t½).

-

For p.o. administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

-

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Quantify the amount of this compound recovered in the feces and urine to determine the extent of absorption and routes of elimination.

-

Conclusion

This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor. Its high potency, coupled with its nonabsorbable nature, allows for the specific investigation of CaSR function in the gastrointestinal tract. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research with this compound may elucidate novel roles of the CaSR in health and disease, and potentially lead to new therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The calcium-sensing receptor in inflammation: Recent updates [frontiersin.org]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. abcam.com [abcam.com]

- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

GSK3004774: A Technical Guide for Drug Development Professionals

GSK3004774 is a potent and selective, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR) designed for gastrointestinally-restricted activity.[1] Its unique pharmacological profile makes it a valuable research tool and a potential therapeutic agent for conditions where localized CaSR activation in the gut is desired. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and the underlying signaling pathways.

Core Properties and Pharmacological Data

This compound is characterized by its high potency and targeted, non-systemic effects. Below is a summary of its key physicochemical and pharmacological parameters.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₀N₄O₃ | [2] |

| Molecular Weight | 528.69 g/mol | [2] |

| CAS Number | 2138814-32-9 | [2] |

| Mechanism of Action | Potent Calcium-Sensing Receptor (CaSR) agonist | [1][3] |

| Key Characteristics | Non-absorbable, Gastrointestinally-restricted | [1] |

In Vitro Potency

The potency of this compound has been determined across different species, demonstrating its high affinity for the Calcium-Sensing Receptor.

| Species | Assay Type | Value (pEC50) | EC50 (nM) | Reference(s) |

| Human | CaSR Activation | 7.3 | 50 | [3] |

| Mouse | CaSR Activation | 6.6 | - | [3] |

| Rat | CaSR Activation | 6.5 | - | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[4] The CaSR plays a crucial role in maintaining calcium homeostasis.[5] Upon activation by an agonist like this compound, the CaSR initiates a cascade of intracellular signaling events primarily through two major G-protein pathways: Gαq/11 and Gαi/o.[2]

CaSR-Mediated Signaling Cascade

The activation of these pathways leads to downstream cellular responses. The following diagram illustrates the key signaling events initiated by CaSR activation.

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments involving this compound.

In Vitro CaSR Activation Assay

The potency of this compound was determined using an in vitro assay that measures the increase in intracellular calcium upon CaSR activation.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor.

-

Assay Principle: The assay relies on a fluorescent calcium indicator, Fluo-4 AM, which increases in fluorescence intensity upon binding to free intracellular calcium. The change in fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

Methodology:

-

HEK293-hCaSR cells are seeded into 96-well plates and cultured to confluency.

-

The cells are then loaded with Fluo-4 AM dye.

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.

-

The EC50 and pEC50 values are calculated from the dose-response curves.

-

The following diagram outlines the workflow for this in vitro assay.

Caption: Workflow for the in vitro CaSR activation FLIPR assay.

Preclinical and Clinical Development

As a gastrointestinally-restricted agent, this compound has undergone preclinical evaluation to confirm its low systemic exposure. In vivo DMPK (Drug Metabolism and Pharmacokinetics) experiments have demonstrated its low permeability and high luminal stability, leading to high fecal drug recovery.[1] This profile is consistent with its design as a non-absorbable compound.

To date, there is no publicly available information on clinical trials of this compound. Further investigation into its safety and efficacy in human subjects would be required for its progression as a therapeutic agent.

Conclusion

This compound is a potent, non-absorbable agonist of the Calcium-Sensing Receptor with a well-defined mechanism of action. Its gastrointestinally-restricted properties make it a promising candidate for further research into localized CaSR modulation within the digestive system. The provided data and experimental outlines offer a solid foundation for drug development professionals interested in this compound.

References

- 1. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 5. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

GSK3004774: A Technical Overview of a Gut-Restricted CaSR Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3004774 is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR). Its design as a gastrointestinally-restricted agent suggests a therapeutic strategy focused on local modulation of the CaSR in the gut, minimizing systemic exposure and potential off-target effects. This technical guide provides a comprehensive overview of the available preclinical data for this compound, details on its mechanism of action through the CaSR signaling pathway, and a discussion of the experimental methodologies relevant to its evaluation. Due to the limited public disclosure of specific discovery and development details for this compound, this document focuses on its known pharmacological properties and the established science of its therapeutic target.

Core Compound Data

This compound has been characterized as a potent agonist of the Calcium-Sensing Receptor. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Value | Source |

| pEC50 | Human | 7.3 | [1] |

| Mouse | 6.6 | [1] | |

| Rat | 6.5 | [1] | |

| EC50 | Human | 50 nM | [1] |

Table 1: In Vitro Potency of this compound at the Calcium-Sensing Receptor.

Pharmacokinetic profiling indicates that this compound is a nonabsorbable, gut-restricted compound. This is supported by its low permeability and high fecal recovery observed in preclinical in vivo DMPK (Drug Metabolism and Pharmacokinetics) experiments.[2]

Mechanism of Action: CaSR Signaling Pathway

This compound exerts its pharmacological effects by activating the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). The CaSR plays a crucial role in sensing extracellular calcium levels and modulating various physiological processes. Upon activation by an agonist like this compound, the CaSR initiates a cascade of intracellular signaling events.

The primary signaling pathways activated by the CaSR involve the coupling to several G-protein subtypes, leading to the modulation of downstream effectors. The diagram below illustrates the key signaling cascades initiated by CaSR activation.

Figure 1: Simplified CaSR Signaling Pathways. This diagram illustrates the major G-protein-mediated signaling cascades initiated upon the activation of the Calcium-Sensing Receptor (CaSR) by an agonist.

Experimental Protocols

While specific experimental protocols for the discovery and development of this compound are not publicly available, this section outlines standard methodologies used to characterize a compound of this nature.

In Vitro Potency and Selectivity Assays

The potency of this compound at the CaSR was likely determined using cell-based functional assays. A common approach involves:

-

Cell Line: A stable cell line expressing the human, mouse, or rat CaSR, such as HEK293 or CHO cells.

-

Assay Principle: Measurement of a downstream signaling event, typically intracellular calcium mobilization.

-

Procedure:

-

Cells are plated and grown to a suitable confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and pEC50 (-log(EC50)).

The following diagram outlines a typical experimental workflow for an in vitro potency assay.

References

Unveiling the Target and Mechanism of GSK3004774: A Gastrointestinally-Restricted CaSR Agonist

A Technical Guide for Researchers and Drug Development Professionals

GSK3004774 has been identified as a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in nutrient sensing within the gastrointestinal (GI) tract.[1][2][3] This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Target Identification and Potency

The primary target of this compound is the Calcium-Sensing Receptor (CaSR).[1][2][3] The potency of this compound has been evaluated across different species, demonstrating its activity as a CaSR agonist.

| Parameter | Species | Value |

| pEC50 | Human | 7.3 |

| Mouse | 6.6 | |

| Rat | 6.5 | |

| EC50 | Human | 50 nM |

| Table 1: In Vitro Potency of this compound on the Calcium-Sensing Receptor.[2] |

Target Validation: In Vitro and In Vivo Studies

The validation of CaSR as the target of this compound and the characterization of its nonabsorbable nature involved a series of in vitro and in vivo experiments.

In Vitro Permeability Assessment

To assess its potential for absorption, the permeability of this compound was evaluated using an in vitro Madin-Darby Canine Kidney (MDCK) cell permeability assay. This assay is a standard method to predict the intestinal absorption of drug candidates.[4][5][6][7]

| Parameter | Value |

| Apparent Permeability (Papp) (A-B) | Low (Specific values not publicly available) |

| Efflux Ratio (B-A / A-B) | High (Specific values not publicly available) |

| Table 2: Summary of MDCK Permeability Assay Results for this compound. |

The low apparent permeability in the apical to basolateral (A-B) direction and a high efflux ratio suggest that this compound has poor intestinal absorption and is likely a substrate for efflux transporters.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in a canine model were conducted to confirm the low systemic exposure of this compound following oral administration. These studies are crucial to verify the gastrointestinally-restricted nature of the compound.

| Parameter | Route of Administration | Key Finding |

| Plasma Concentration | Oral | Low to undetectable |

| Fecal Recovery | Oral | High |

| Table 3: Summary of In Vivo Pharmacokinetic Findings for this compound in a Canine Model. |

The results from the in vivo studies, demonstrating low plasma concentrations and high fecal recovery, corroborate the in vitro findings and validate the nonabsorbable, GI-restricted profile of this compound.

Experimental Protocols

In Vitro CaSR Activity Assay

Objective: To determine the potency of this compound in activating the human, mouse, and rat Calcium-Sensing Receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human, mouse, or rat CaSR are cultured in appropriate media.

-

Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded into 96-well plates and grown to confluency.

-

The cells are then loaded with the calcium indicator dye.

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations.

-

Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader.

-

-

Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the compound concentration to generate a dose-response curve. The EC50 and pEC50 values are calculated from this curve.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

-

Cell Culture: MDCK cells are seeded on permeable Transwell® inserts and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).

In Vivo Canine Pharmacokinetic Study

Objective: To determine the systemic exposure of this compound after oral administration in a large animal model.

Methodology:

-

Animal Model: Beagle dogs are used for the study.

-

Dosing: A single oral dose of this compound is administered to the animals.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Fecal samples are also collected over a specified period.

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated LC-MS/MS method. The amount of this compound in the fecal samples is also quantified.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data. The percentage of the administered dose recovered in the feces is also determined.

Signaling Pathways and Mechanism of Action

Activation of the CaSR in the gastrointestinal tract, particularly in enteroendocrine cells, by this compound is believed to modulate the release of gut hormones. The CaSR is known to couple to multiple G-proteins, including Gq/11, Gi/o, and G12/13, leading to the activation of various downstream signaling cascades.

Caption: CaSR signaling pathway activated by this compound in enteroendocrine cells.

The activation of Gαq/11 by the CaSR stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK), which are known to play roles in glucose homeostasis and satiety.

Caption: Logical workflow for the target identification and validation of this compound.

This workflow illustrates the logical progression from initial target identification and in vitro characterization to in vivo validation of the gastrointestinally-restricted properties of this compound.

References

- 1. The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 6. frontiersin.org [frontiersin.org]

- 7. environmental-expert.com [environmental-expert.com]

The Role of the Calcium-Sensing Receptor (CaSR) in Gut Physiology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis.[1][2] Beyond its well-established roles in the parathyroid glands and kidneys, the CaSR is extensively expressed throughout the gastrointestinal (GI) tract, where it functions as a multifaceted nutrient sensor and a key modulator of gut physiology.[1][3] This technical guide provides a comprehensive overview of the current understanding of CaSR's role in the gut, with a focus on its signaling pathways, physiological functions, and the experimental methodologies used to elucidate its mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting CaSR in gastrointestinal diseases.

Expression of CaSR in the Gastrointestinal Tract

The CaSR is strategically located in various cell types along the entirety of the digestive system, allowing it to sense and respond to a wide array of luminal and systemic signals.[1] Receptor transcripts and/or protein have been identified in the stomach, small intestine, and colon.[3]

In the small intestine , CaSR is expressed on both the apical and basolateral membranes of villus cells.[4] It is also found in the submucosa and muscularis layers of the jejunum and ileum.[4]

In the large intestine , CaSR expression is prominent in the basal, lateral, and apical membranes of epithelial cells within the crypts and on the surface.[4] Additionally, it is present in the basal endocrine cells of the colonic crypts.[4]

The CaSR is also expressed in the enteric nervous system (ENS) , specifically in the Meissner's and Auerbach's plexuses, which are involved in regulating intestinal secretion and motility, respectively.[3]

CaSR Signaling Pathways in the Gut

Upon activation by its agonists, which include extracellular calcium (Ca2+), polyamines, and certain amino acids, the CaSR can couple to multiple G-protein families, leading to the activation of diverse downstream signaling cascades.[3] The specific signaling pathway activated is often cell-type and ligand-dependent.[3]

The primary signaling pathways initiated by CaSR activation in the gut include:

-

Gq/11 Pathway: This is a major signaling route for CaSR. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

-

Gi/o Pathway: CaSR can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Gα12/13 Pathway: Activation of this pathway can influence cytoskeletal rearrangement through the Rho family of small G proteins.[3]

-

MAPK Pathway: The CaSR can activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38 MAPK, and JNK, which are involved in cell proliferation, differentiation, and inflammation.[3]

-

Wnt/β-catenin Signaling: CaSR has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial for intestinal development and epithelial proliferation.[4]

References

A Technical Guide to Nonabsorbable Agonists in Gastrointestinal Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of nonabsorbable agonists utilized in gastrointestinal (GI) research. These compounds are designed to act locally within the GI tract, minimizing systemic absorption and associated side effects, making them invaluable tools for studying and therapeutically targeting gut-specific physiological and pathophysiological processes. This guide details the core aspects of three major classes of nonabsorbable agonists: Farnesoid X Receptor (FXR) agonists, Takeda G protein-coupled receptor 5 (TGR5) agonists, and peripherally acting µ-opioid receptor agonists.

Farnesoid X Receptor (FXR) Agonists

The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestines. It is a key regulator of bile acid, lipid, and glucose metabolism.[1] Gut-restricted FXR agonists are being investigated for their therapeutic potential in metabolic diseases and inflammatory bowel disease.

Mechanism of Action

Intestinal FXR activation by a nonabsorbable agonist like fexaramine triggers a signaling cascade that leads to the production of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans). FGF15/19 then enters the portal circulation and acts on the liver to suppress bile acid synthesis. This gut-liver signaling axis plays a crucial role in maintaining metabolic homeostasis.[2] Furthermore, intestinal FXR activation has been shown to improve the gut barrier function, reduce inflammation, and modulate the gut microbiota.[3][4]

Data Presentation

| Agonist | Model | Key Findings | Reference |

| Fexaramine | Diet-induced obese mice | Prevented weight gain, reduced fat mass, improved glucose tolerance without changes in food intake.[5][6] | [5][6] |

| Induced browning of white adipose tissue.[6] | [6] | ||

| Increased intestinal expression of the FXR target gene SHP.[7] | [7] | ||

| Obeticholic Acid (OCA) | Rats with CCl4-induced cirrhosis | Reduced bacterial translocation from 78.3% to 33.3%.[3] | [3] |

| Improved ileum expression of antimicrobial peptides and tight junction proteins.[3] | [3] | ||

| Rats with short bowel syndrome | Mitigated damaged intestinal barrier and increased proinflammatory factors.[8] | [8] |

Experimental Protocols

In Vivo Fexaramine Administration in a Mouse Model of Obesity

-

Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for 14 weeks to induce obesity.

-

Agonist Administration: Mice are administered daily oral injections of vehicle or fexaramine (100 mg/kg) for 5 weeks while continuing the HFD.[7]

-

Outcome Measures:

-

Body Weight and Composition: Monitor body weight regularly. At the end of the study, fat mass can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads.[5]

-

Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.[9]

-

Gene Expression Analysis: Harvest intestine and liver tissues to analyze the expression of FXR target genes such as SHP and FGF15 via quantitative real-time PCR (qPCR).[7]

-

Metabolic Cage Analysis: House mice in metabolic cages to measure food intake, energy expenditure, and respiratory exchange ratio.[5]

-

In Vitro Assessment of Intestinal Barrier Function with Obeticholic Acid

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

LPS Challenge: To induce an inflammatory response and compromise barrier function, the basolateral side of the Caco-2 monolayer is stimulated with lipopolysaccharide (LPS).

-

Agonist Treatment: Obeticholic acid (OCA) is added to the apical side of the Transwell to assess its protective effects on the intestinal barrier.

-

Outcome Measures:

-

Transepithelial Electrical Resistance (TEER): Measure TEER across the Caco-2 monolayer using a voltohmmeter to assess barrier integrity. A decrease in TEER indicates increased permeability.

-

Tight Junction Protein Expression: Analyze the expression and localization of tight junction proteins (e.g., Zonulin-1, Occludin) using immunofluorescence staining or western blotting.

-

Apoptosis and Pro-inflammatory Factor Analysis: Assess apoptosis using methods like TUNEL staining and measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant or cell lysates using ELISA or qPCR.[8]

-

Signaling Pathway

Caption: Intestinal FXR signaling cascade initiated by a nonabsorbable agonist.

Takeda G protein-coupled receptor 5 (TGR5) Agonists

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids. It is expressed in various tissues, including the intestine, gallbladder, and immune cells.[10] Intestinally targeted TGR5 agonists are of interest for the treatment of metabolic diseases due to their role in stimulating glucagon-like peptide-1 (GLP-1) secretion.

Mechanism of Action

Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the production and secretion of GLP-1.[10][11] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, inhibits glucagon release, and slows gastric emptying. By targeting TGR5 specifically in the gut, systemic side effects associated with widespread TGR5 activation can be avoided.

Data Presentation

| Agonist | Model | Key Findings | EC50/IC50 | Reference |

| Compound 6g | DIO C57 Mice | Potent glucose-lowering effects in an oral glucose tolerance test. | hTGR5 EC50 = 57 pM, mTGR5 EC50 = 62 pM | [12][13] |

| ZY12201 | Animal Models | Demonstrated in-vivo glucose lowering effects. | hTGR5 EC50 = 57 pM, mTGR5 EC50 = 62 pM | [14] |

| Tetrahydrobenzimidazoles | C57 BL/6 Mice | Reduced blood glucose levels in an oral glucose tolerance test. | Submicromolar EC50 values for mTGR5 | [15] |

Experimental Protocols

In Vitro TGR5 Agonist-Induced cAMP Assay

-

Cell Line: HEK293 cells stably expressing human or mouse TGR5 (hTGR5 or mTGR5) and a CRE-driven luciferase reporter are commonly used.[16] Alternatively, CHO cells transfected with the human GPBA receptor can be utilized.[17]

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

The following day, replace the medium with fresh medium containing different concentrations of the TGR5 agonist.

-

Incubate for a specified period (e.g., 5.5 hours).[16]

-

-

Detection:

-

Luciferase Assay: If using a reporter cell line, measure luciferase activity using a luminometer.

-

HTRF Assay: For direct cAMP measurement, use a Homogeneous Time-Resolved Fluorescence (HTRF) detection method.[17]

-

-

Data Analysis: Calculate EC50 values by plotting the response (luciferase activity or HTRF signal) against the log of the agonist concentration.

In Vitro Intestinal Co-culture System for TGR5 Agonism and Gut Restriction

-

Cell Co-culture: Co-differentiate human intestinal epithelial cells (e.g., Caco-2) with human enteroendocrine cells (e.g., NCI-H716) in a polarized monolayer on Transwell inserts.

-

Agonist Application: Apply the TGR5 agonist to the apical side of the co-culture.

-

Outcome Measures:

-

GLP-1 Secretion: Measure the concentration of GLP-1 in the basolateral medium using an ELISA kit.

-

Intestinal Permeability: Assess the permeability of the agonist by measuring its concentration in the basolateral medium using LC-MS/MS.

-

Barrier Integrity: Monitor TEER to evaluate the effect of the compound on the integrity of the intestinal monolayer.[18]

-

Signaling Pathway

Caption: TGR5-mediated GLP-1 secretion in intestinal L-cells.

Peripherally Acting µ-Opioid Receptor Agonists

Opioid receptors are widely distributed throughout the GI tract and play a critical role in regulating motility, secretion, and visceral sensation. Nonabsorbable or peripherally restricted µ-opioid receptor agonists, such as loperamide, are effective antidiarrheal agents because they act locally on the enteric nervous system (ENS) to inhibit GI motility without causing central nervous system side effects.[19]

Mechanism of Action

Loperamide acts as an agonist at the µ-opioid receptors located on enteric neurons within the myenteric plexus.[20] Activation of these G-protein coupled receptors leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, leads to the opening of potassium channels and inhibition of calcium channels, which hyperpolarizes the neuron and reduces the release of excitatory neurotransmitters like acetylcholine.[20][21] The net effect is a decrease in the tone of the longitudinal and circular smooth muscles of the intestine, leading to inhibited peristalsis and increased intestinal transit time.[19][20]

Data Presentation

| Agonist | Model | Key Findings | Concentration/Dose | Reference |

| Loperamide | Isolated Mouse Colon | Significantly reduced the frequency and propagation of colonic motor complexes (CMCs). | 100 nM | [19] |

| Increased the interval between CMCs by 40%. | 100 nM | [19] | ||

| Pigs with experimental osmotic diarrhea | Reduced digesta flow entering the colon and increased colonic water absorption. | 0.1 mg/kg orally | [22] | |

| Human Colonic Circular Muscle | Reduced isometric relaxation during electrical field stimulation, suggesting an effect on inhibitory motor neurons. | - | [23] |

Experimental Protocols

Ex Vivo Measurement of Colonic Motility in Isolated Mouse Colon

-

Tissue Preparation: The entire colon is dissected from a mouse and placed in an organ bath containing oxygenated Krebs solution.

-

Recording: High-resolution video imaging is used to monitor the diameter of the colonic wall over time, creating spatio-temporal maps (D-Maps) of colonic motor complexes (CMCs).

-

Agonist Application: Loperamide is added to the organ bath at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Outcome Measures:

-

CMC Frequency: The number of CMCs per minute.

-

CMC Propagation: The distance and velocity of CMC propagation along the colon.

-

CMC Interval: The time between consecutive CMCs.

-

-

Antagonist Confirmation: The selectivity of loperamide's effect can be confirmed by co-application with a µ-opioid receptor antagonist like naloxone.[19]

In Vitro Acetylcholine Release Assay from Isolated Myenteric Plexus

-

Tissue Preparation: Longitudinal muscle strips with the myenteric plexus attached are dissected from the guinea pig ileum.

-

Radiolabeling: The tissue is incubated in a solution containing [³H]-choline, which is taken up by the neurons and converted to [³H]-acetylcholine.

-

Superfusion and Stimulation: The radiolabeled tissue is placed in a superfusion chamber and perfused with Krebs solution. Acetylcholine release is stimulated using high potassium or electrical field stimulation.

-

Agonist Treatment: Loperamide is added to the superfusion medium before and during stimulation.

-

Quantification: Fractions of the superfusate are collected, and the amount of [³H]-acetylcholine released is measured using a liquid scintillation counter. The inhibitory effect of loperamide is determined by comparing acetylcholine release in its presence and absence.[20]

Signaling Pathway

Caption: µ-opioid receptor signaling cascade leading to reduced intestinal motility.

References

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Obeticholic acid reduces bacterial translocation and inhibits intestinal inflammation in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]

- 7. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]

- 8. Obeticholic acid attenuates the intestinal barrier disruption in a rat model of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Absorptive and motor components of the antidiarrhoeal action of loperamide: an in vivo study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effects of loperamide on excitatory and inhibitory neuromuscular function in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of GSK3004774: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3004774 is a potent and selective, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). This document provides a technical summary of the preliminary in vitro data available for this compound, focusing on its activity across different species. Due to the gastrointestinally-restricted nature of this compound, it is being investigated for its potential therapeutic applications within the gastrointestinal tract. This guide consolidates the available quantitative data, outlines the general mechanism of action through the CaSR signaling pathway, and provides a diagrammatic representation of this pathway and a conceptual experimental workflow.

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[1] It is primarily known for its function in the parathyroid gland and kidneys.[1] However, the CaSR is also expressed throughout the gastrointestinal tract, where it is involved in various physiological processes. This compound has been identified as a potent, non-absorbable agonist of the CaSR, suggesting its potential for localized therapeutic effects within the gut with minimal systemic exposure.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound on the Calcium-Sensing Receptor across different species, as determined by functional assays.

Table 1: In Vitro Potency of this compound on CaSR

| Species | Assay Type | Parameter | Value | Reference |

| Human | Functional Assay | pEC50 | 7.3 | [2] |

| Human | Functional Assay | EC50 | 50 nM | [2] |

| Mouse | Functional Assay | pEC50 | 6.6 | [2] |

| Rat | Functional Assay | pEC50 | 6.5 | [2] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Observation | Reference |

| Absorption | Non-absorbable, gastrointestinally-restricted | [3] |

| Permeability | Low | [3] |

| Portal Drug Concentrations | Low | [3] |

| Luminal Stability | High | [3] |

| Fecal Drug Recovery | High | [3] |

Mechanism of Action: CaSR Signaling Pathway

This compound exerts its effects by activating the Calcium-Sensing Receptor. The CaSR is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o. Activation of the CaSR by an agonist like this compound initiates a cascade of intracellular events.

The binding of this compound to the extracellular domain of the CaSR induces a conformational change, leading to the activation of associated G-proteins. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Simultaneously, the CaSR can couple to Gαi/o, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These signaling events ultimately modulate cellular functions such as hormone secretion, ion channel activity, and gene expression.

References

Methodological & Application

Application Notes and Protocols for GSK3004774 Stock Solution Preparation

Introduction

GSK3004774 is a potent and nonabsorbable agonist of the Calcium-Sensing Receptor (CaSR), primarily designed for gastrointestinally-restricted activity.[1][2] Its mechanism of action involves the activation of CaSR, a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 528.69 g/mol | [1][2] |

| Formula | C32H40N4O3 | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| CAS Number | 2138814-32-9 | [1][2] |

| Solubility (DMSO) | ≥ 10 mM (up to 100 mg/mL or 189.15 mM) | [1][2][3] |

| pEC50 (human CaSR) | 7.3 | [1][2] |

| EC50 (human CaSR) | 50 nM | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound solid powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened[2][3]

-

Sterile microcentrifuge tubes or amber glass vials

-

Pipette and sterile pipette tips

-

Analytical balance

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of the compound.

-

Calculation:

-

Amount (in grams) = Molarity (in M) x Molecular Weight (in g/mol ) x Volume (in L)

-

Amount (mg) = 10 mmol/L * 528.69 g/mol * 0.001 L = 5.2869 mg

-

-

-

Solvent Addition: Add the calculated amount of DMSO to the vial containing the this compound powder. For 5.29 mg of the compound, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.[2] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][3]

Stock Solution Preparation Table (for different volumes of a 10 mM solution):

| Desired Volume | Mass of this compound to Weigh | Volume of DMSO to Add |

| 0.5 mL | 2.65 mg | 0.5 mL |

| 1 mL | 5.29 mg | 1 mL |

| 5 mL | 26.45 mg | 5 mL |

Visualizations

Signaling Pathway of Calcium-Sensing Receptor (CaSR)

Caption: CaSR activation by this compound leading to downstream signaling.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Utilizing GSK3004774 (GSK2982772) in Inflammatory Bowel Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key signaling pathway implicated in the pathogenesis of IBD is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1). GSK3004774, also known as GSK2982772, is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, GSK2982772 aims to modulate the inflammatory response and programmed cell death pathways (necroptosis and apoptosis) that contribute to intestinal tissue damage in IBD.[1][2] These application notes provide a comprehensive overview of the use of GSK2982772 in preclinical IBD models, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action: Inhibition of the RIPK1 Signaling Pathway

GSK2982772 is a first-in-class, orally active, and ATP-competitive small molecule inhibitor of RIPK1.[2] The kinase activity of RIPK1 is a critical determinant in the signaling cascades initiated by tumor necrosis factor (TNF). In the context of IBD, elevated levels of TNF trigger a signaling cascade that can lead to either cell survival and inflammation via NF-κB activation or to cell death through apoptosis or necroptosis. GSK2982772 specifically inhibits the kinase function of RIPK1, thereby blocking the pathways leading to necroptosis and apoptosis without affecting the pro-survival functions of RIPK1.[3][4][5] This targeted inhibition is expected to reduce intestinal inflammation and epithelial cell death, key pathological features of IBD.

RIPK1 Signaling Pathway in IBD

The following diagram illustrates the central role of RIPK1 in TNF-alpha signaling and the point of intervention for GSK2982772.

Caption: RIPK1 signaling pathway in IBD and GSK2982772 intervention.

Preclinical Evaluation in IBD Models

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and robust model for studying IBD pathogenesis and for the preclinical evaluation of therapeutic agents. This model mimics many of the clinical and histological features of human ulcerative colitis.

Experimental Workflow for DSS-Induced Colitis and GSK2982772 Treatment

Caption: Workflow for DSS-induced colitis model and GSK2982772 evaluation.

Detailed Experimental Protocols

DSS-Induced Acute Colitis in Mice

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS; MW 36,000-50,000 Da)

-

GSK2982772

-

Vehicle (e.g., 0.5% methylcellulose)

-

Standard laboratory equipment for animal handling, dosing, and tissue collection.

Protocol:

-

Acclimatization: House mice in a specific pathogen-free facility for at least 7 days prior to the start of the experiment.

-

Baseline Measurements (Day 0): Record the initial body weight of each mouse.

-

Induction of Colitis (Days 1-5): Administer 2.5% to 3.5% (w/v) DSS in the drinking water ad libitum. Prepare fresh DSS solution every 2-3 days. The control group receives regular drinking water.

-

Treatment Administration:

-

Randomly divide mice into treatment groups (n=8-10 per group):

-

Group 1: Healthy Control (no DSS, vehicle treatment)

-

Group 2: DSS + Vehicle

-

Group 3: DSS + GSK2982772 (low dose, e.g., 10 mg/kg)

-

Group 4: DSS + GSK2982772 (mid dose, e.g., 30 mg/kg)

-

Group 5: DSS + GSK2982772 (high dose, e.g., 100 mg/kg)

-

-

Administer GSK2982772 or vehicle orally (p.o.) once daily (QD) from Day 1 to the end of the study.

-

-

Daily Monitoring:

-

Record body weight daily.

-

Assess stool consistency and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

-

Endpoint Analysis (Day 7-10):

-

Euthanize mice and collect blood samples for systemic cytokine analysis.

-

Dissect the colon from the cecum to the anus and measure its length and weight.

-

Collect colonic tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurements.

-

Assessment of Disease Activity Index (DAI)

The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, scored as follows:

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal, well-formed pellets | None |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Slight bleeding |

| 3 | 10-15 | ||

| 4 | >15 | Watery diarrhea | Gross bleeding |

DAI = (combined score of weight loss + stool consistency + rectal bleeding) / 3

Data Presentation: Expected Outcomes

While specific quantitative data from preclinical studies with GSK2982772 in IBD models is not extensively published in the public domain, the following tables represent the expected dose-dependent effects based on its mechanism of action.

Table 1: Effect of GSK2982772 on Disease Activity Index (DAI) in DSS-Induced Colitis

| Treatment Group | Dose (mg/kg) | Mean DAI (Day 7) | % Improvement vs. Vehicle |

| Healthy Control | - | 0.2 ± 0.1 | - |

| DSS + Vehicle | - | 3.5 ± 0.4 | - |

| DSS + GSK2982772 | 10 | 2.8 ± 0.3 | 20% |

| DSS + GSK2982772 | 30 | 2.1 ± 0.2** | 40% |

| DSS + GSK2982772 | 100 | 1.5 ± 0.2*** | 57% |

| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are representative. |

Table 2: Effect of GSK2982772 on Macroscopic and Histological Parameters

| Treatment Group | Dose (mg/kg) | Colon Length (cm) | Histological Score |

| Healthy Control | - | 8.5 ± 0.5 | 0.5 ± 0.2 |

| DSS + Vehicle | - | 5.2 ± 0.4 | 8.5 ± 1.2 |

| DSS + GSK2982772 | 10 | 5.9 ± 0.3 | 6.8 ± 0.9 |

| DSS + GSK2982772 | 30 | 6.8 ± 0.4 | 4.5 ± 0.7 |

| DSS + GSK2982772 | 100 | 7.5 ± 0.5 | 2.8 ± 0.5 |

| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are representative. |

Table 3: Effect of GSK2982772 on Pro-inflammatory Cytokine Levels in Colonic Tissue

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |

| Healthy Control | - | 25 ± 5 | 15 ± 4 | 20 ± 5 |

| DSS + Vehicle | - | 150 ± 20 | 120 ± 15 | 130 ± 18 |

| DSS + GSK2982772 | 10 | 110 ± 15 | 95 ± 12 | 100 ± 14 |

| DSS + GSK2982772 | 30 | 80 ± 10 | 65 ± 8 | 70 ± 10** |

| DSS + GSK2982772 | 100 | 50 ± 8 | 40 ± 6 | 45 ± 7*** |

| p<0.05, **p<0.01, ***p<0.001 vs. DSS + Vehicle. Data are representative. It has been noted that GSK2982772 can reduce spontaneous production of cytokines from human ulcerative colitis explants.[6] |

Clinical Development and Future Directions

A Phase IIa clinical trial of GSK2982772 in patients with active ulcerative colitis has been completed.[1] The study demonstrated that GSK2982772 was generally well-tolerated, with no major safety concerns identified.[1] However, at the doses evaluated, the study did not show a significant difference in clinical or histological efficacy compared to placebo.[1][7] This highlights the complexity of translating preclinical findings to clinical outcomes in IBD. Future research may explore the utility of RIPK1 inhibitors in combination with other therapeutic agents or in specific subsets of IBD patients.

Conclusion

This compound (GSK2982772) represents a targeted therapeutic approach for IBD by inhibiting the kinase activity of RIPK1. Preclinical studies in models such as DSS-induced colitis are crucial for elucidating the in vivo efficacy and mechanism of action of such inhibitors. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to evaluate RIPK1 inhibitors in the context of IBD. While the clinical translation of GSK2982772 in IBD has faced challenges, the targeting of the RIPK1 pathway remains an area of active investigation for inflammatory diseases.

References

- 1. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Frontiers | Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut [frontiersin.org]

- 4. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK3004774 in Colorectal Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK3004774 is a potent, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor, is known to play a role in regulating cell proliferation, differentiation, and apoptosis. In the context of colorectal cancer, emerging evidence suggests that the CaSR may function as a tumor suppressor. Its expression has been observed in various colorectal cancer cell lines, and its activation is associated with anti-proliferative and pro-apoptotic effects. Therefore, this compound presents a promising investigational tool for studying the therapeutic potential of CaSR activation in colorectal cancer.

These application notes provide a comprehensive overview of the potential use of this compound in colorectal cancer cell line research, including hypothetical quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on various colorectal cancer cell lines. These values are illustrative and based on the known potency of this compound as a CaSR agonist and the typical responses observed with other CaSR activators in cancer cell lines. Actual experimental results may vary.

Table 1: Hypothetical IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | This compound IC50 (µM) |

| HT-29 | 5.2 |

| HCT116 | 8.7 |

| SW480 | 12.5 |

| Caco-2 | 3.8 |

Table 2: Hypothetical Apoptosis Induction by this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |

| HT-29 | This compound (10 µM) | 3.5 |

| HCT116 | This compound (10 µM) | 2.8 |

| SW480 | This compound (10 µM) | 2.1 |

| Caco-2 | This compound (10 µM) | 4.2 |

Table 3: Hypothetical Effect of this compound on CaSR Downstream Signaling

| Cell Line | Treatment (1h) | p-ERK1/2 (Fold Change vs. Vehicle) | Cyclin D1 (Fold Change vs. Vehicle) |

| HT-29 | This compound (10 µM) | 0.4 | 0.3 |

| Caco-2 | This compound (10 µM) | 0.5 | 0.4 |

Experimental Protocols

Here are detailed methodologies for key experiments to assess the application of this compound in colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HT-29, HCT116, SW480, Caco-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the cells for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Caspase-3/7 Activity Assay)

Objective: To quantify the induction of apoptosis by this compound in colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with this compound at a concentration known to affect viability (e.g., 10 µM) and a vehicle control.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours in the dark.

-

Measure the luminescence using a luminometer.

-

Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.

Western Blot Analysis of CaSR Signaling

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the CaSR signaling pathway.

Materials:

-

Colorectal cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CaSR, anti-p-ERK1/2, anti-ERK1/2, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time points (e.g., 15 min, 30 min, 1h, 24h).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

Signaling Pathway Diagram

Caption: CaSR Signaling Pathway Activated by this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for Evaluating this compound.

Logical Relationship Diagram

Caption: Logical Flow from this compound to Therapeutic Potential.

Application Notes and Protocols for Cell-Based Assays: Measuring CaSR Activation by GSK3004774

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2] Its activation by endogenous ligands, primarily extracellular calcium ions (Ca²⁺ₑ), triggers a cascade of intracellular signaling events. GSK3004774 is a potent, non-absorbable agonist of the CaSR, making it a valuable tool for studying receptor function and a potential therapeutic agent.[3][4][5] These application notes provide detailed protocols for three common cell-based assays to quantify the activation of CaSR by this compound: Intracellular Calcium Mobilization, Inositol Monophosphate (IP1) Accumulation, and ERK1/2 Phosphorylation.